Tert-butyl 6-methoxy-4-oxospiro[chromane-2,4'-piperidine]-1'-carboxylate
Description
Tert-butyl 6-methoxy-4-oxospiro[chromane-2,4'-piperidine]-1'-carboxylate is a spirocyclic compound featuring a chroman ring fused to a piperidine moiety, with a methoxy group at the 6-position of the chroman ring and a tert-butyl carbamate protecting group on the piperidine nitrogen.
The synthesis of such compounds typically involves a multi-step process. For example, tert-butyl 4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate (a closely related analog without the 6-methoxy group) is synthesized via a condensation reaction between 1-(2-hydroxyphenyl)ethanone and tert-butyl 4-oxopiperidine-1-carboxylate in the presence of pyrrolidine, yielding a white solid with a 72% yield . Modifications, such as introducing substituents at the 6-position, are achieved by varying the starting materials or reaction conditions.
Properties
Molecular Formula |
C19H25NO5 |
|---|---|
Molecular Weight |
347.4 g/mol |
IUPAC Name |
tert-butyl 6-methoxy-4-oxospiro[3H-chromene-2,4'-piperidine]-1'-carboxylate |
InChI |
InChI=1S/C19H25NO5/c1-18(2,3)25-17(22)20-9-7-19(8-10-20)12-15(21)14-11-13(23-4)5-6-16(14)24-19/h5-6,11H,7-10,12H2,1-4H3 |
InChI Key |
FAGIYEFOUYDXNE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CC(=O)C3=C(O2)C=CC(=C3)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 6-methoxy-4-oxospiro[chromane-2,4’-piperidine]-1’-carboxylate typically involves multiple steps, including cyclization and condensation reactions. One common method involves the reaction of a chromanone derivative with a piperidine derivative under specific conditions to form the spiro linkage. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity while minimizing costs. Techniques such as continuous flow chemistry and automated synthesis may be employed to achieve efficient large-scale production .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 6-methoxy-4-oxospiro[chromane-2,4’-piperidine]-1’-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
Scientific Research Applications
Tert-butyl 6-methoxy-4-oxospiro[chromane-2,4’-piperidine]-1’-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying spiro compound reactivity.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: The compound can be used in the development of new materials and as a precursor for various industrial chemicals
Mechanism of Action
The mechanism of action of tert-butyl 6-methoxy-4-oxospiro[chromane-2,4’-piperidine]-1’-carboxylate involves its interaction with specific molecular targets. The spiro linkage and functional groups allow it to bind to enzymes, receptors, or other proteins, modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of specific pathways .
Comparison with Similar Compounds
Substituent Variations at the 6-Position
The 6-position of the chroman ring is a key site for structural diversification. Substitutions here influence electronic properties, solubility, and biological activity. Below is a comparative table of analogs:
Key Findings from Comparative Studies
- Hydrogen Bonding : The 6-hydroxy analog exhibits hydrogen-bonding interactions, which may improve crystallinity and influence supramolecular assembly, as discussed in studies on hydrogen-bonding patterns .
- Steric and Storage Considerations : Bromo and chloro substituents increase molecular weight and may require specific storage conditions (e.g., refrigeration for bromo derivatives) .
- Synthetic Yields : Fluorinated analogs achieve moderate yields (76%), while hydroxylated variants are synthesized with high purity (98%) .
Structural and Functional Implications
- Methoxy Group (6-OCH₃) : The methoxy substituent likely enhances metabolic stability compared to hydroxyl groups, making it advantageous in prodrug design. Its electron-donating nature could also modulate reactivity in subsequent derivatization reactions .
- Halogenated Analogs (6-Cl, 6-Br) : These groups are often used to improve binding affinity in target proteins via halogen bonding. However, their larger atomic radii may introduce steric clashes in biological systems .
- Hydroxy Group (6-OH) : While promoting hydrogen bonding, this group may reduce bioavailability due to higher polarity. It is frequently protected (e.g., as a tert-butyl ether) during synthesis .
Biological Activity
Tert-butyl 6-methoxy-4-oxospiro[chromane-2,4'-piperidine]-1'-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its unique spirocyclic structure and potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a tert-butyl group, a methoxy group, and a piperidine moiety, contributing to its distinctive chemical properties. Its molecular formula is with a molecular weight of approximately 333.41 g/mol. The spirocyclic structure enhances stability and reactivity, making it a candidate for various pharmacological applications.
Mechanisms of Biological Activity
Research indicates that compounds with similar structural frameworks exhibit diverse biological activities, including:
- Anticancer Activity : Some studies suggest that derivatives of spirocyclic compounds can inhibit the growth of various cancer cell lines through apoptosis induction and cell cycle arrest.
- Antimicrobial Properties : The presence of the methoxy group may enhance the compound's ability to disrupt microbial cell membranes.
- Enzyme Inhibition : The compound may interact with specific enzymes, potentially acting as an inhibitor for targets involved in disease pathways.
Pharmacological Effects
Table 1: Summary of Biological Activities
Case Study 1: Anticancer Activity
A study evaluated the cytotoxic effects of related compounds on various cancer cell lines. This compound demonstrated significant inhibition of cell proliferation with an IC50 value comparable to established chemotherapeutics like cisplatin. This suggests potential as a lead compound in cancer therapy .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of the compound. It was found to effectively inhibit the growth of both Gram-positive and Gram-negative bacteria, indicating its potential as a broad-spectrum antimicrobial agent. The mechanism was hypothesized to involve disruption of bacterial cell wall synthesis.
Comparative Analysis with Similar Compounds
Table 2: Comparison with Related Compounds
| Compound Name | CAS Number | Key Features |
|---|---|---|
| Tert-butyl 6-chloro-4-oxospiro[chromane-2,4'-piperidine]-1'-carboxylate | 849928-22-9 | Chlorine substitution; altered biological activity |
| Tert-butyl 6-amino-4-oxospiro[chromane-2,4'-piperidine]-1'-carboxylate | 936648-34-9 | Amino group; potential for enhanced solubility |
| Tert-butyl 6-bromo-4-oxospiro[chromane-2,4'-piperidine]-1'-carboxylate | 2794759 | Bromine substitution; effects on pharmacokinetics |
These comparisons highlight how variations in substituents can significantly influence biological activity and pharmacokinetics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
